![molecular formula C14H29Br B565775 1-Bromotetradecane-D29 CAS No. 347841-80-9](/img/structure/B565775.png)
1-Bromotetradecane-D29
Overview
Description
1-Bromotetradecane-D29 is the deuterium labeled 1-Bromotetradecane . It has been used in the synthesis of tetradecylferrocene, cationic and zwitterionic gemini surfactants .
Synthesis Analysis
1-Bromotetradecane is synthesized from 1-tetradecanol by bromination . The 1-tetradecanol is added to the reaction pot, and the sulfuric acid is added dropwise with stirring, and the stirring is continued for half an hour after the addition .Molecular Structure Analysis
The molecular formula of 1-Bromotetradecane-D29 is C14D29Br . The molecular weight is 306.46 . The SMILES string representation is BrC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H]) .Chemical Reactions Analysis
As an alkylating agent, 1-Bromotetradecane reacts with nucleophiles, such as amines or thiols, to form carbon-nitrogen or carbon-sulfur bonds . This allows for the modification of organic molecules, leading to the synthesis of new compounds with desired properties .Physical And Chemical Properties Analysis
1-Bromotetradecane-D29 is a liquid at room temperature . It has a refractive index of n20/D 1.460 . The density is 0.932 g/mL at 25 °C . It has a boiling point of 175-178 °C/20 mmHg and a melting point of 5-6 °C .Scientific Research Applications
Synthesis of Tetradecylferrocene
1-Bromotetradecane-D29 is used in the synthesis of tetradecylferrocene . Tetradecylferrocene is a type of organometallic compound that has potential applications in the field of catalysis and materials science.
Creation of Gemini Surfactants
This compound plays a crucial role in the creation of cationic and zwitterionic gemini surfactants . Gemini surfactants are a special class of surfactants with two hydrophilic heads and two hydrophobic tails. They are known for their superior surface activity and are used in various fields such as drug delivery and environmental remediation.
Synthesis of 9-Tetradecylcarbazole
1-Bromotetradecane-D29 is also used in the synthesis of 9-tetradecylcarbazole . 9-Tetradecylcarbazole is a type of carbazole derivative that can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Production of Metallomesogenic Polymers
Another significant application of 1-Bromotetradecane-D29 is in the production of metallomesogenic polymers . These polymers are based on bis [η1 (N)-3,4-dialkyloxybenzylidene-4’-dodecyloxyaniline]dichloropalladium (II) with octyl, decyl, dodecyl, tetradecyl, and hexadecyl alkyl groups. Metallomesogenic polymers have potential applications in the field of liquid crystal displays (LCDs) due to their unique optical properties.
Development of Alkyl Halides
1-Bromotetradecane-D29 belongs to the class of alkyl halides . Alkyl halides are a group of chemical compounds that contain a halogen atom (such as bromine) and an alkyl group. They are widely used in organic synthesis due to their reactivity.
Research Use
Lastly, 1-Bromotetradecane-D29 is marked as Research Use Only (RUO) . This means it is primarily used in laboratory research settings. Its properties and applications make it a valuable tool for researchers in various fields of chemistry and materials science.
Safety And Hazards
1-Bromotetradecane-D29 is a highly flammable liquid and should be handled with care . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . If it comes in contact with skin, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and get medical attention . If inhaled, remove from exposure, lie down, remove to fresh air, and if not breathing, give artificial respiration . If ingested, do NOT induce vomiting, never give anything by mouth to an unconscious person, drink plenty of water, and if possible drink milk afterwards .
properties
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-nonacosadeuteriotetradecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFZTCSTGIWCQG-AUFKXYATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301120640 | |
Record name | 14-Bromotetradecane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-d29 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301120640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromotetradecane-D29 | |
CAS RN |
347841-80-9 | |
Record name | 14-Bromotetradecane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-d29 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=347841-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 14-Bromotetradecane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-d29 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301120640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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